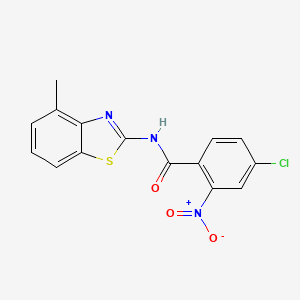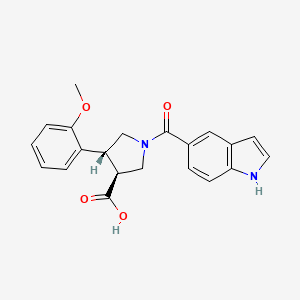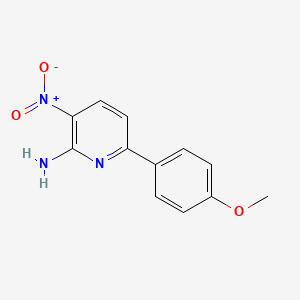
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide is a research chemical with a complex structure involving isoxazole and carboxamide groups. It's synthesized for various scientific purposes, excluding drug usage or dosage.
Synthesis Analysis
The synthesis involves multiple steps, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde. The process aims for practicality with high yield and low cost (Su Wei-ke, 2008).
Molecular Structure Analysis
The structure of similar compounds has been determined through crystallographic studies, confirming the planarity of the molecule apart from certain substituent groups which may be oriented perpendicular to the main molecular plane. These findings help understand the compound's chemical behavior and interaction potential (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical reactions involve nucleophilic and electrophilic interactions due to the presence of various functional groups. The compound's reactivity can be understood through its synthesis process and its interaction with other chemicals during this process. The specificity of the reactions can lead to different products based on the conditions set during the synthesis (G. Yu et al., 2009).
Scientific Research Applications
Antimicrobial and Antiviral Applications
Compounds with chloro and fluoro substitutions, as seen in this isoxazolecarboxamide derivative, often exhibit significant antimicrobial and antiviral activities. For instance, chlorogenic acid (CGA) has been recognized for its antibacterial, antiviral, and anti-microbial properties, suggesting that similarly structured compounds could be explored for their potential in treating infections and inhibiting virus proliferation (Naveed et al., 2018).
Anti-inflammatory and Neuroprotective Effects
The presence of specific functional groups in the isoxazolecarboxamide backbone may confer anti-inflammatory and neuroprotective effects. Research on phenolic compounds like CGA has shown promising anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective roles. These findings suggest the potential for structurally similar compounds to be investigated for their efficacy in managing neurological disorders and inflammation-related conditions (Naveed et al., 2018).
Antioxidant Properties
The structural features of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide may contribute to antioxidant properties, which are critical in combating oxidative stress and related diseases. Compounds like CGA are known for their antioxidant activity, suggesting a research avenue for isoxazolecarboxamide derivatives in oxidative stress mitigation and as potential natural safeguard food additives (Naveed et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-6-3-4-9-14(10)21-18(23)15-11(2)24-22-17(15)16-12(19)7-5-8-13(16)20/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKYFEHMDJSELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6131567 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5542744.png)
![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)
![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)
![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)
